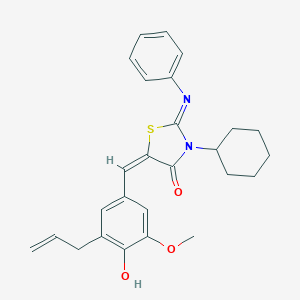![molecular formula C32H34ClFO5 B301348 9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B301348.png)
9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, commonly known as Xanthenone, is a chemical compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of Xanthenone is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including topoisomerase and histone deacetylases, which are involved in DNA replication and gene expression regulation. Xanthenone has also been found to modulate the activity of various signaling pathways, including the MAPK and PI3K-Akt pathways.
Biochemical and Physiological Effects:
Xanthenone has been found to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species, which can cause oxidative damage to cells. Additionally, Xanthenone has been found to inhibit the growth of tumor cells by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Xanthenone in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, Xanthenone has been found to have low toxicity, making it a safe compound to work with. However, one limitation of using Xanthenone is its relatively high cost compared to other compounds commonly used in scientific research.
Zukünftige Richtungen
There are several future directions for research related to Xanthenone. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to investigate the mechanism of action and efficacy of Xanthenone in vivo. Additionally, Xanthenone has been found to have potential as a neuroprotective agent, and further research is needed to explore its potential in treating neurodegenerative diseases. Finally, Xanthenone has been found to have immunomodulatory effects, and future studies could investigate its potential as a therapeutic agent for autoimmune diseases.
Synthesemethoden
Xanthenone can be synthesized through a multistep process involving the reaction of an ethoxyphenyl derivative with a chloro-fluorobenzyl derivative, followed by cyclization and oxidation steps. The final product is obtained as a yellow crystalline solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
Xanthenone has been found to have potential applications in various scientific research areas, including cancer research, neurology, and immunology. It has been shown to have anti-cancer properties, particularly against breast cancer cells, by inducing apoptosis and inhibiting cell proliferation. Additionally, Xanthenone has been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation. It also has immunomodulatory effects, regulating the immune response by modulating cytokine production.
Eigenschaften
Produktname |
9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione |
|---|---|
Molekularformel |
C32H34ClFO5 |
Molekulargewicht |
553.1 g/mol |
IUPAC-Name |
9-[4-[(2-chloro-4-fluorophenyl)methoxy]-3-ethoxyphenyl]-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C32H34ClFO5/c1-6-37-25-11-18(8-10-24(25)38-17-19-7-9-20(34)12-21(19)33)28-29-22(35)13-31(2,3)15-26(29)39-27-16-32(4,5)14-23(36)30(27)28/h7-12,28H,6,13-17H2,1-5H3 |
InChI-Schlüssel |
LIVCEYDBRGOCEQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)OCC5=C(C=C(C=C5)F)Cl |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)OCC5=C(C=C(C=C5)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-3-(3-chlorophenyl)-5-[(2,7-dimethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B301265.png)
![3-(4-Chlorophenyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B301267.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301269.png)
![Methyl 4-{[5-(1,3-benzodioxol-5-ylmethylene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B301270.png)
![17-(3-Bromo-4-methylphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B301274.png)

![methyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B301279.png)
![methyl4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B301280.png)
![3-[(2-chloro-4-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B301281.png)
![3-methyl-2-(methylimino)-5-[(3-phenyl-1-propionyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B301282.png)
![isopropyl 4-[({[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301283.png)
![3-(2,4-Dichlorophenyl)-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B301285.png)
![propan-2-yl 4-[({[1-(2-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B301286.png)
![N-(3,4-dimethylphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B301288.png)